Famoxon

Description

Structure

3D Structure

Properties

IUPAC Name |

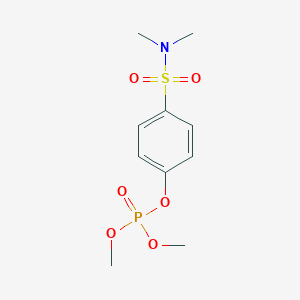

[4-(dimethylsulfamoyl)phenyl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO6PS/c1-11(2)19(13,14)10-7-5-9(6-8-10)17-18(12,15-3)16-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSHKKZZKAZVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041967 | |

| Record name | Famphur O-analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960-25-8 | |

| Record name | Famphur oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Famoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000960258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famphur O-analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880AQ78083 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Oxazolidinedione Fungicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of oxazolidinedione fungicides, a significant class of agrochemicals used to control a variety of fungal plant pathogens. This document details the synthetic pathways of key oxazolidinedione and related dicarboximide fungicides, presents their fungicidal efficacy, and elucidates their molecular mode of action.

Introduction

Oxazolidinedione fungicides are a class of agricultural chemicals characterized by a core oxazolidine-2,4-dione heterocyclic ring structure. Closely related and often discussed in conjunction are the dicarboximide fungicides, such as iprodione and vinclozolin, which share a similar mode of action. These fungicides are primarily used to control diseases caused by ascomycete fungi, such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold), on a wide range of crops. Their discovery and development have been pivotal in modern agriculture for preventing significant crop losses.

Key Oxazolidinedione and Dicarboximide Fungicides: Synthesis and Properties

This section details the synthesis and physicochemical properties of prominent oxazolidinedione and dicarboximide fungicides.

Chlozolinate

Chlozolinate is a dicarboximide fungicide effective against Botrytis and Sclerotinia species.

Table 1: Physicochemical Properties of Chlozolinate

| Property | Value |

| IUPAC Name | ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate |

| Molecular Formula | C₁₃H₁₁Cl₂NO₅ |

| Molecular Weight | 332.14 g/mol |

| Appearance | Colorless solid |

| Status | Obsolete, but may be available in some countries |

Iprodione

Iprodione is a widely used broad-spectrum contact fungicide.

Table 2: Physicochemical Properties of Iprodione

| Property | Value |

| IUPAC Name | 3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide |

| Molecular Formula | C₁₃H₁₃Cl₂N₃O₃ |

| Molecular Weight | 330.17 g/mol |

| Appearance | White powder |

Vinclozolin

Vinclozolin is a dicarboximide fungicide primarily used on fruits, vegetables, and turfgrass.

Table 3: Physicochemical Properties of Vinclozolin

| Property | Value |

| IUPAC Name | (RS)-3-(3,5-dichlorophenyl)-5-methyl-5-vinyloxazolidine-2,4-dione |

| Molecular Formula | C₁₂H₉Cl₂NO₃ |

| Molecular Weight | 286.11 g/mol |

| Appearance | Colorless solid |

Experimental Protocols: Synthesis of Key Fungicides

The following are generalized experimental protocols for the synthesis of chlozolinate, iprodione, and vinclozolin, based on available literature and patent information. These protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions.

Synthesis of Chlozolinate

The synthesis of chlozolinate involves a multi-step process starting from 3,5-dichloroaniline.

Experimental Workflow for Chlozolinate Synthesis

Caption: Generalized workflow for the synthesis of Chlozolinate.

Protocol:

-

Preparation of 3,5-Dichlorobenzoyl Chloride: 3,5-dichloroaniline is converted to 3,5-dichlorobenzoyl chloride through a diazotization reaction followed by a Sandmeyer reaction.

-

Formation of the Oxazolidine Ring: 3,5-dichlorobenzoyl chloride is reacted with a suitable amino alcohol to form the core oxazolidine ring structure.

-

Esterification: The resulting intermediate is then esterified with ethanol in the presence of an acid catalyst to yield chlozolinate.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Synthesis of Iprodione

The synthesis of iprodione also commences with 3,5-dichloroaniline.

Experimental Workflow for Iprodione Synthesis

Caption: Generalized workflow for the synthesis of Iprodione.

Protocol:

-

Formation of 3,5-Dichlorophenyl Isocyanate: 3,5-dichloroaniline is reacted with phosgene to produce 3,5-dichlorophenyl isocyanate.

-

Hydantoin Ring Formation: The isocyanate is then reacted with glycine to form a hydantoin intermediate.

-

Carboxamide Formation: The hydantoin intermediate is subsequently reacted with isopropyl isocyanate to yield iprodione.

-

Purification: The final product is purified by standard laboratory techniques.

Synthesis of Vinclozolin

Vinclozolin synthesis can be achieved through multiple routes, one of which is outlined below.[1]

Experimental Workflow for Vinclozolin Synthesis

Caption: A synthetic route for Vinclozolin.

Protocol:

-

Preparation of 3,5-Dichlorophenyl Isocyanate: As with iprodione synthesis, 3,5-dichloroaniline is converted to 3,5-dichlorophenyl isocyanate.

-

Condensation and Cyclization: The isocyanate is reacted with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid. Subsequent heating of the reaction mixture leads to ring closure, forming the oxazolidinedione ring of vinclozolin.[1]

-

Purification: The crude vinclozolin is purified by recrystallization.

Quantitative Efficacy Data

The efficacy of oxazolidinedione and dicarboximide fungicides is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against target fungal pathogens.

Table 4: In Vitro Efficacy of Dicarboximide Fungicides against Botrytis cinerea

| Fungicide | IC₅₀ (µM) | EC₅₀ (µg/mL) | Reference |

| Iprodione | ~2 | 0.40 | |

| Vinclozolin | ~2 | - | |

| Procymidone | ~2 | - |

Note: IC₅₀ values were determined for mycelial growth inhibition.

Mechanism of Action: The High Osmolarity Glycerol (HOG) Pathway

Dicarboximide fungicides exert their antifungal activity by interfering with the High Osmolarity Glycerol (HOG) signaling pathway in fungi. This pathway is crucial for fungal adaptation to osmotic stress.

The proposed mechanism involves the fungicide binding to a two-component histidine kinase, which is homologous to the osmosensing protein Daf1 in Neurospora crassa. This interaction leads to the constitutive activation of the HOG pathway, even in the absence of osmotic stress. The continuous and inappropriate activation of this pathway is detrimental to the fungal cell, leading to an accumulation of glycerol and ultimately, cell lysis.

Signaling Pathway of Dicarboximide Fungicide Action

Caption: The HOG signaling pathway and the mechanism of action of dicarboximide fungicides.

Conclusion

Oxazolidinedione and dicarboximide fungicides have played a crucial role in plant disease management for decades. Understanding their synthesis, efficacy, and mechanism of action is vital for their responsible use and for the development of new, more effective antifungal agents. The hyperactivation of the HOG pathway represents a unique fungicidal mechanism that continues to be an area of active research for the identification of novel fungicide targets. This guide provides a foundational understanding for researchers and professionals working in the field of agrochemical development and fungal biology.

References

Famoxadone: A Technical Guide to its Mode of Action as a Quinone Outside Inhibitor (QoI) Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famoxadone is a highly effective oxazolidinedione fungicide belonging to the Quinone outside Inhibitor (QoI) class (FRAC Group 11).[1][2] It provides broad-spectrum disease control by targeting mitochondrial respiration, a fundamental process for energy production in pathogenic fungi.[3][4] This document provides an in-depth technical overview of famoxadone's mode of action, detailing its specific molecular target, the biochemical consequences of its inhibitory activity, and the mechanisms by which resistance can emerge. Furthermore, it includes detailed experimental protocols for studying its effects and quantitative data to support research and development efforts.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary mode of action for famoxadone is the potent and specific inhibition of the mitochondrial electron transport chain (ETC) at Complex III, also known as the ubiquinol:cytochrome c oxidoreductase or cytochrome bc1 complex.[4][5]

The Fungal Mitochondrial Electron Transport Chain

The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that generates ATP, the cell's main energy currency, through oxidative phosphorylation. The cytochrome bc1 complex plays a pivotal role in this process by catalyzing the transfer of electrons from ubiquinol (Coenzyme Q) to cytochrome c, coupled with the pumping of protons across the inner membrane. This process is best described by the Q-cycle mechanism.[6]

References

- 1. Famoxadone 22.5% + Cymoxanil 30.0% - G-Planter [g-planter.com]

- 2. Famoxadone - Wikipedia [en.wikipedia.org]

- 3. Famoxadone Fungicide: Powerful Broad-Spectrum Disease Control [cnagrochem.com]

- 4. Famoxadone (Ref: JE 874) [sitem.herts.ac.uk]

- 5. Famoxadone | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Famoxadone: A Deep Dive into its Inhibition of the Mitochondrial bc1 Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a potent fungicide that belongs to the oxazolidinone class of chemicals. Its efficacy stems from its ability to disrupt cellular respiration in pathogenic fungi by specifically targeting the mitochondrial electron transport chain. This technical guide provides an in-depth analysis of the biochemical pathway inhibited by Famoxadone, complete with quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

The Target: Mitochondrial Complex III (Ubiquinol:Cytochrome c Oxidoreductase)

The primary biochemical pathway inhibited by Famoxadone is the mitochondrial respiratory chain, specifically at Complex III , also known as ubiquinol:cytochrome c oxidoreductase or the cytochrome bc1 complex . This enzyme complex plays a crucial role in the generation of ATP through oxidative phosphorylation by catalyzing the transfer of electrons from ubiquinol to cytochrome c.

Famoxadone acts as a potent inhibitor of the Qo (quinol oxidation) site of Complex III. It binds to the proximal niche of this site, effectively blocking the electron transfer process. This inhibition leads to a collapse of the mitochondrial membrane potential, halting ATP synthesis and ultimately causing fungal cell death. The mode of inhibition by Famoxadone has been characterized as non-competitive.

Quantitative Analysis of Famoxadone Inhibition

The inhibitory potency of Famoxadone against the cytochrome bc1 complex has been quantified, revealing significant differences across species. The half-maximal inhibitory concentration (IC50) values highlight this specificity.

| Enzyme Source | IC50 (nM) |

| Bos taurus (bovine) mitochondrial bc1 complex (Btbc₁) | 418[1] |

| Rhodobacter sphaeroides bc1 complex (Rsbc₁) | 1.4[1] |

This substantial difference in IC50 values, with Famoxadone being nearly 300-fold more potent against the bacterial enzyme, underscores the importance of subtle structural variations in the Qo binding pocket between different organisms[1].

Visualizing the Inhibition of the Electron Transport Chain

The following diagram illustrates the flow of electrons through the mitochondrial respiratory chain and pinpoints the site of inhibition by Famoxadone.

Caption: Inhibition of the mitochondrial electron transport chain by Famoxadone at Complex III.

Experimental Protocols

Preparation of Submitochondrial Particles (SMPs)

This protocol is adapted from established methods for disrupting mitochondria to expose the respiratory chain enzymes.

Materials:

-

Isolated mitochondria

-

Sonication buffer: 0.25 M sucrose, 10 mM MOPS, 2 mM EDTA, pH 8.0

-

Centrifuge

-

Sonicator

Procedure:

-

Resuspend freshly isolated or thawed frozen mitochondria in MiR05 respiration buffer.

-

Dilute the mitochondrial suspension with the sonication buffer to a final protein concentration of 20-30 mg/mL.

-

Transfer 0.5 mL of the suspension to an Eppendorf tube and place it in a beaker with an ice/KCl salt bath to maintain a low temperature.

-

Sonicate the suspension using a sonicator with a 6 mm tip. Use an amplitude of 20% with four pulses of 5 seconds each. Cool the tip in the ice bath between pulses.

-

Dilute the sonicated mitochondria with a double volume of sucrose buffer.

-

Centrifuge the suspension at 16,000 x g for 10 minutes to pellet large mitochondrial debris.

-

Collect the supernatant containing the SMPs for use in enzymatic assays.

Spectrophotometric Assay for Complex III (Ubiquinol-Cytochrome c Reductase) Activity

This assay measures the reduction of cytochrome c, which is catalyzed by Complex III.

Materials:

-

Submitochondrial particles (SMPs)

-

Complex III Assay Buffer: 25 mM potassium phosphate, pH 7.5, 5 mM MgCl₂, 2.5 mg/mL bovine serum albumin (BSA), 0.05% Tween-20.

-

Cytochrome c (oxidized form)

-

Decylubiquinol (substrate)

-

Antimycin A (Complex III inhibitor for control)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the Complex III Assay Buffer.

-

Add oxidized cytochrome c to a final concentration of 50-100 µM.

-

Add the SMPs to the cuvette. The amount should be optimized to ensure the reaction rate is within the linear range of the assay (e.g., up to 15 µg/mL of mitochondrial protein).

-

Initiate the reaction by adding the substrate, decylubiquinol, to a final concentration of 100-200 µM.

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The rate of absorbance change is proportional to the Complex III activity.

-

To determine the specific activity of Complex III, perform a parallel assay in the presence of a saturating concentration of Antimycin A (a specific Complex III inhibitor) to measure the non-enzymatic reduction of cytochrome c. The Complex III-specific activity is the difference between the rates in the absence and presence of Antimycin A.

Determination of IC50 for Famoxadone

Procedure:

-

Perform the Complex III activity assay as described above.

-

For the inhibition assay, add varying concentrations of Famoxadone (dissolved in a suitable solvent like DMSO) to the reaction mixture before the addition of the substrate.

-

Measure the rate of cytochrome c reduction for each concentration of Famoxadone.

-

Plot the percentage of inhibition against the logarithm of the Famoxadone concentration.

-

The IC50 value is the concentration of Famoxadone that causes 50% inhibition of the enzyme activity.

Experimental Workflow Visualization

The following diagram outlines the workflow for determining the inhibitory effect of Famoxadone on Complex III.

Caption: Workflow for determining the IC50 of Famoxadone for Complex III inhibition.

Conclusion

Famoxadone is a highly effective inhibitor of the mitochondrial electron transport chain, specifically targeting the Qo site of Complex III. This targeted mode of action disrupts cellular respiration and energy production in susceptible fungi. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and professionals working on the development of novel antifungals and studying mitochondrial bioenergetics. The significant species-selectivity of Famoxadone also presents opportunities for the design of more targeted and safer agricultural and therapeutic agents.

References

Environmental fate and degradation of Famoxadone

Famoxadone: A Toxicological Profile in Non-Target Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a fungicide belonging to the oxazolidinedione class of chemicals, widely used in agriculture to control a broad spectrum of fungal pathogens on various crops. Its mode of action involves the inhibition of the mitochondrial respiratory chain at Complex III (cytochrome bc1 complex), leading to a disruption of cellular energy production in target fungi.[1][2] However, the potent bioactivity of famoxadone raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicology profile of famoxadone in aquatic and terrestrial non-target organisms, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways of toxicity.

Data Presentation: Quantitative Toxicology

The following tables summarize the key toxicity endpoints of famoxadone for various non-target organisms, providing a basis for comparative risk assessment.

Table 1: Acute and Chronic Toxicity of Famoxadone to Aquatic Organisms

| Species | Test Type | Endpoint | Value (µg/L) | Reference |

| Fish | ||||

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | LC50 | 12 | [2] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour Acute | LC50 | 34 | |

| Sheepshead Minnow (Cyprinodon variegatus) | 96-hour Acute | LC50 | 6.7 | |

| Fathead Minnow (Pimephales promelas) | 33-day Chronic | NOAEC | 1.8 | |

| LOAEC | 3.7 | |||

| Aquatic Invertebrates | ||||

| Water Flea (Daphnia magna) | 48-hour Acute | EC50 | 33 | [1] |

| 21-day Chronic | NOAEC | 5.4 | ||

| LOAEC | 11 | |||

| Mysid Shrimp (Americamysis bahia) | 96-hour Acute | LC50 | 1.3 | |

| 28-day Chronic | NOAEC | 0.26 | ||

| LOAEC | 0.55 |

LC50: Lethal Concentration for 50% of the test population; EC50: Effect Concentration for 50% of the test population; NOAEC: No Observed Adverse Effect Concentration; LOAEC: Lowest Observed Adverse Effect Concentration.

Table 2: Acute and Dietary Toxicity of Famoxadone to Avian Species

| Species | Test Type | Endpoint | Value | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | >2250 mg/kg bw | |

| 5-day Dietary | LC50 | >5620 ppm | ||

| Reproductive | NOAEC | 46 mg/kg diet | [3] | |

| LOAEC | 252 mg/kg diet | [3] | ||

| Mallard Duck (Anas platyrhynchos) | Acute Oral | LD50 | >2250 mg/kg bw | |

| 5-day Dietary | LC50 | >5620 ppm | ||

| Reproductive | NOAEC | 252 mg/kg diet | [3] | |

| LOAEC | 1268 mg/kg diet | [3] |

LD50: Lethal Dose for 50% of the test population; LC50: Lethal Concentration in the diet for 50% of the test population; NOAEC: No Observed Adverse Effect Concentration; LOAEC: Lowest Observed Adverse Effect Concentration; bw: body weight.

Table 3: Toxicity of Famoxadone to Mammals

| Species | Test Type | Endpoint | Value (mg/kg bw/day unless otherwise stated) | Reference |

| Rat | Acute Oral | LD50 | >5000 mg/kg bw | [2] |

| 90-day Oral | NOAEL | 8.4 (males), 10.9 (females) | ||

| 2-year Chronic | NOAEL | 8.4 (males), 10.9 (females) | ||

| Mouse | Acute Oral | LD50 | >5000 mg/kg bw | [2] |

| 18-month Chronic | NOAEL | 96 | ||

| Rabbit | Acute Dermal | LD50 | >2000 mg/kg bw | [2] |

LD50: Lethal Dose for 50% of the test population; NOAEL: No Observed Adverse Effect Level.

Table 4: Toxicity of Famoxadone to Soil Organisms

| Species | Test Type | Endpoint | Value | Reference |

| Earthworm (Eisenia fetida) | 14-day Acute | LC50 | >1000 mg/kg soil | |

| Soil Microorganisms | Carbon Mineralization | - | No significant adverse effects at expected environmental concentrations. | |

| Nitrogen Transformation | - | No significant adverse effects at expected environmental concentrations. |

LC50: Lethal Concentration for 50% of the test population.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the typical experimental protocols used to assess the toxicity of famoxadone in non-target organisms, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Chemical Safety and Pollution Prevention (OCSPP).

Aquatic Toxicity Testing

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used cold-water species, while Bluegill sunfish (Lepomis macrochirus) is a representative warm-water species.

-

Test Substance: Technical grade famoxadone is typically dissolved in a suitable solvent and then diluted in water to the desired test concentrations.

-

Procedure:

-

Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.

-

Exposure: Groups of fish are exposed to a range of famoxadone concentrations in a static, semi-static, or flow-through system for 96 hours. A control group is exposed to water without the test substance.

-

Observations: Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

-

This chronic test evaluates the effects of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.

-

Test Organism: Daphnia magna neonates (<24 hours old) are used to initiate the test.

-

Test Substance: Famoxadone is introduced into the test medium at several concentrations.

-

Procedure:

-

Exposure: Individual daphnids are exposed to the test concentrations for 21 days. The test solutions are renewed regularly (semi-static design).

-

Feeding: Daphnids are fed daily with a suitable algal food source.

-

Observations: Adult mortality and the number of live offspring produced per surviving adult are recorded.

-

Data Analysis: The No Observed Adverse Effect Concentration (NOAEC) and the Lowest Observed Adverse Effect Concentration (LOAEC) for reproduction are determined by comparing the reproductive output of the exposed groups to the control group using statistical analysis (e.g., ANOVA followed by Dunnett's test).

-

Avian Toxicity Testing

This test is designed to determine the concentration of a substance in the diet that is lethal to 50% of a test bird population (LC50) over a 5-day exposure period.

-

Test Organism: Typically, a waterfowl species (e.g., Mallard duck, Anas platyrhynchos) and an upland game bird species (e.g., Bobwhite quail, Colinus virginianus) are used. Birds are usually 10-14 days old at the start of the test.

-

Test Substance: The test substance is mixed into the birds' feed at various concentrations.

-

Procedure:

-

Acclimation: Birds are acclimated to the test environment and diet.

-

Exposure: Birds are fed the treated diet for 5 days, followed by a 3-day observation period on a clean diet.

-

Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

-

Data Analysis: The LC50 value is calculated based on the mortality data.

-

Soil Organism Toxicity Testing

This test assesses the acute toxicity of a substance to earthworms in an artificial soil substrate.

-

Test Organism: The compost worm Eisenia fetida is the standard test species.

-

Test Substance: Famoxadone is incorporated into an artificial soil mixture.

-

Procedure:

-

Exposure: Adult earthworms are introduced into the treated soil and kept in the dark at a controlled temperature for 14 days.

-

Observations: Mortality is assessed at 7 and 14 days. Sublethal effects, such as changes in behavior or body weight, may also be recorded.

-

Data Analysis: The LC50 is determined based on the mortality data.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of famoxadone's toxicity is the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[1] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, which has two major downstream consequences: a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). The resulting cellular energy deficit and oxidative stress can lead to a cascade of events, including lipid peroxidation, DNA damage, and ultimately, programmed cell death (apoptosis) or necrosis.

Experimental Workflow: Avian Dietary Toxicity Test (OCSPP 850.2200)

The following diagram illustrates the typical workflow for an avian dietary toxicity test.

Experimental Workflow: Daphnia magna Reproduction Test (OECD 211)

This diagram outlines the key stages of a chronic toxicity test with Daphnia magna.

Conclusion

The available data indicate that famoxadone exhibits a range of toxicity to non-target organisms. It is highly toxic to aquatic organisms, particularly fish and invertebrates, with acute and chronic effects observed at low microgram-per-liter concentrations. In avian species, famoxadone shows low acute toxicity but can have adverse effects on reproduction at higher dietary concentrations. The toxicity to mammals is generally low. For soil organisms, the acute toxicity to earthworms is low, and significant adverse effects on microbial processes are not expected at typical environmental concentrations.

The primary mechanism of toxicity across diverse non-target organisms is the inhibition of mitochondrial Complex III, leading to cellular energy depletion and oxidative stress. Understanding this toxicological profile is essential for conducting thorough environmental risk assessments and for developing strategies to mitigate the potential adverse effects of famoxadone on non-target species in the environment. Further research should focus on the sublethal effects of famoxadone, particularly in sensitive aquatic and avian species, and on the potential for synergistic effects with other environmental stressors.

References

Stereoselective Bioactivity of Famoxadone Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a broad-spectrum oxazolidinedione fungicide widely used in agriculture to control a variety of plant pathogenic fungi.[1][2] As a chiral compound, famoxadone exists as two enantiomers, (R)-famoxadone and (S)-famoxadone, which are typically applied as a racemic mixture. However, emerging research indicates that these enantiomers can exhibit significantly different biological activities, including their intended fungicidal effects and their unintended impacts on non-target organisms. This technical guide provides an in-depth analysis of the stereoselective bioactivity of famoxadone enantiomers, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and development in this area.

Data Presentation

The following tables summarize the quantitative data on the stereoselective bioactivity and environmental fate of famoxadone enantiomers based on available literature.

Table 1: Stereoselective Fungicidal Activity of Famoxadone Enantiomers (EC50 in mg/L)

| Fungal Pathogen | (R)-Famoxadone | (S)-Famoxadone | Racemic Famoxadone | Activity Ratio (R vs S) | Reference |

| Alternaria solani | 0.23 | 0.05 | 0.11 | S is 4.6x more active | [3][4] |

| Phytophthora infestans | 0.15 | 0.03 | 0.07 | S is 5x more active | [3][4] |

| Botryosphaeria dothidea | 0.58 | 0.09 | 0.21 | S is 6.4x more active | [3][4] |

| Colletotrichum gloeosporioides | 0.39 | 0.13 | 0.25 | S is 3x more active | [3][4] |

| Plasmopara viticola | 0.21 | 0.03 | 0.08 | S is 7x more active | [3][4] |

| Phytophthora capsici | 0.09 | 0.24 | 0.15 | R is 2.7x more active | |

| Botrytis cinerea | 0.01 | 1.78 | 0.85 | R is 178x more active | |

| Sclerotinia sclerotiorum | 0.31 | 1.25 | 0.72 | R is 4x more active | |

| Fusarium oxysporum | 0.28 | 1.56 | 0.89 | R is 5.6x more active | |

| Gibberella zeae | 0.11 | 0.88 | 0.45 | R is 8x more active |

Note: There are conflicting reports in the literature regarding which enantiomer exhibits higher fungicidal activity. One study consistently shows S-famoxadone to be more potent[3][4], while another indicates R-famoxadone is more active against a different set of pathogens.

Table 2: Stereoselective Acute Toxicity of Famoxadone Enantiomers to Non-Target Organisms

| Organism | Endpoint | (R)-Famoxadone (mg/L) | (S)-Famoxadone (mg/L) | Racemic Famoxadone (mg/L) | Toxicity Ratio (R vs S) | Reference |

| Selenastrum bibraianum (Alga) | 96h EC50 | 0.05 | 0.09 | 0.07 | R is 1.8x more toxic | [3][4] |

| Daphnia magna (Aquatic Invertebrate) | 48h EC50 | 0.005 | 0.032 | 0.011 | R is 6.4x more toxic | [3][4] |

| Danio rerio (Zebrafish) | 96h LC50 | 0.004 | 0.4 | 0.015 | R is 100x more toxic | [3][4] |

| Eisenia foetida (Earthworm) | 72h LC50 | 0.06 | 10.02 | 4.89 | R is 167x more toxic | |

| HepG2 (Human Liver Cells) | Cytotoxicity (IC50) | - | - | - | R is 1.5x more toxic |

Table 3: Environmental Fate of Famoxadone Enantiomers in Soil

| Condition | Soil Type | Enantiomer | Half-life (t1/2) in days | Enantiomeric Fraction (EF) after 120 days | Degradation Preference | Reference |

| Aerobic | Hunan (loamy clay) | R-Famoxadone | 46.2 | 0.435 | R-enantiomer | [3][4] |

| S-Famoxadone | 58.7 | [3][4] | ||||

| Aerobic | Hebei (sandy loam) | R-Famoxadone | 105 | 0.470 | R-enantiomer | [3][4] |

| S-Famoxadone | 126 | [3][4] | ||||

| Aerobic | Heilongjiang (clay loam) | R-Famoxadone | 86.6 | 0.452 | R-enantiomer | [3][4] |

| S-Famoxadone | 108 | [3][4] | ||||

| Anaerobic | Hunan (loamy clay) | Racemic | 62.4 - 147 | 0.489 - 0.495 | Not enantioselective | [3][4] |

| Anaerobic | Hebei (sandy loam) | Racemic | 62.4 - 147 | 0.489 - 0.495 | Not enantioselective | [3][4] |

| Anaerobic | Heilongjiang (clay loam) | Racemic | 62.4 - 147 | 0.489 - 0.495 | Not enantioselective | [3][4] |

| Field Soil | - | Racemic | 5.4 - 14.1 | - | No stereoselective degradation |

Experimental Protocols

Enantioselective Separation of Famoxadone

A robust method for the separation of famoxadone enantiomers is crucial for studying their stereoselective bioactivity. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common approach.

-

Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS) or a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate) or Lux Amylose-1, is effective for separating the enantiomers.

-

Mobile Phase: An isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water or formic acid-ammonium acetate buffer) is typically used. A common mobile phase composition is acetonitrile/water (70:30, v/v).

-

Flow Rate: A flow rate of approximately 0.3 mL/min is suitable for achieving good separation.

-

Detection:

-

MS/MS: Electrospray ionization (ESI) in positive mode is used. The multiple reaction monitoring (MRM) mode is employed for quantification, monitoring the transition of the parent ion to specific product ions.

-

UV: Detection is typically performed at a wavelength where famoxadone exhibits strong absorbance.

-

-

Sample Preparation: Samples (e.g., from bioassays or environmental matrices) are extracted with a suitable solvent like acetonitrile. The extract is then cleaned up using solid-phase extraction (SPE) with sorbents such as primary secondary amine (PSA) and C18 to remove interfering substances.

Fungicidal Bioassay

The following is a generalized protocol for assessing the fungicidal activity of famoxadone enantiomers against plant pathogens. Specific conditions may need to be optimized for each fungal species.

-

Fungal Culture: The target fungal pathogens are cultured on a suitable medium, such as potato dextrose agar (PDA), at an optimal temperature and light cycle to promote mycelial growth and sporulation.

-

Spore Suspension Preparation: Spores are harvested from the mature fungal cultures and suspended in sterile distilled water containing a surfactant (e.g., Tween 80) to ensure a uniform suspension. The spore concentration is adjusted to a predetermined level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

Treatment Application: A stock solution of each famoxadone enantiomer and the racemic mixture is prepared in a suitable solvent (e.g., acetone or DMSO). A series of dilutions are then made in the fungal growth medium to achieve the desired test concentrations.

-

Inoculation and Incubation: A small aliquot of the spore suspension is added to each well of a microtiter plate containing the different concentrations of the famoxadone enantiomers. The plates are then incubated under conditions conducive to fungal growth.

-

Data Collection and Analysis: Fungal growth is assessed by measuring the optical density at a specific wavelength or by microscopic observation. The EC50 (half-maximal effective concentration) values are then calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Acute Toxicity Assays for Non-Target Organisms

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are generally followed for ecotoxicity testing.

-

Test Organisms:

-

Algae (e.g., Selenastrum bibraianum): A 96-hour growth inhibition test is performed.

-

Aquatic Invertebrates (e.g., Daphnia magna): A 48-hour immobilization test is conducted.

-

Fish (e.g., Danio rerio): A 96-hour acute toxicity test is carried out.

-

-

Test Conditions: The organisms are exposed to a range of concentrations of the famoxadone enantiomers and the racemic mixture in a suitable test medium under controlled conditions of temperature, light, and pH.

-

Endpoint Measurement:

-

Algae: The cell density is measured at the beginning and end of the test to determine the growth rate. The EC50 is the concentration that causes a 50% reduction in growth.

-

Daphnia magna: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 is the concentration that immobilizes 50% of the daphnids.

-

Danio rerio: Mortality is recorded at regular intervals. The LC50 (lethal concentration for 50% of the population) is calculated.

-

Cytotoxicity Assay in HepG2 Cells

The cytotoxicity of famoxadone enantiomers on mammalian cells can be assessed using various in vitro assays, such as the MTT assay.

-

Cell Culture: Human liver cancer cells (HepG2) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Exposure: The cells are then treated with various concentrations of the famoxadone enantiomers for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (half-maximal inhibitory concentration) is calculated.

Soil Degradation Study

This protocol outlines a general procedure for investigating the environmental fate of famoxadone enantiomers in soil.

-

Soil Collection and Characterization: Soil samples are collected from relevant agricultural areas. The physicochemical properties of the soil, such as texture, pH, organic matter content, and microbial biomass, are characterized.

-

Experimental Setup:

-

Aerobic Conditions: Soil samples are weighed into flasks and the moisture content is adjusted to a specific level (e.g., 60% of water holding capacity). The flasks are then treated with a solution of the famoxadone enantiomers. The flasks are incubated in the dark at a constant temperature, and the headspace is periodically flushed with air.

-

Anaerobic Conditions: Similar to the aerobic setup, but after treatment, the soil is flooded with sterile deionized water, and the flasks are purged with nitrogen to create an anaerobic environment.

-

-

Sampling and Analysis: Soil samples are collected at various time intervals. The famoxadone enantiomers are extracted from the soil using an appropriate solvent and quantified using the enantioselective HPLC method described earlier.

-

Data Analysis: The degradation kinetics of each enantiomer are determined by plotting the concentration versus time. The half-life (t1/2) for each enantiomer is then calculated. The enantiomeric fraction (EF) is calculated to assess the stereoselectivity of the degradation process.

Mandatory Visualizations

Caption: Logical relationship of Famoxadone enantiomer bioactivity.

Caption: Experimental workflow for stereoselective analysis.

Caption: R-Famoxadone induced ferroptosis signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Stereoselective determination of famoxadone enantiomers with HPLC-MS/MS and evaluation of their dissipation process in spinach. | Semantic Scholar [semanticscholar.org]

- 3. Stereoselective determination of famoxadone enantiomers with HPLC-MS/MS and evaluation of their dissipation process in spinach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective monitoring of chiral fungicide famoxadone enantiomers in tomato, apple, and grape by chiral liquid chromatography with tandem mass spectrometry [agris.fao.org]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Famoxadone Residues in Soil

Introduction

Famoxadone is a fungicide widely used in agriculture to protect crops from various fungal diseases. Due to its potential for persistence and accumulation in the environment, monitoring its residue levels in soil is crucial for assessing environmental risk and ensuring food safety. This document provides detailed application notes and protocols for the analytical determination of famoxadone residues in soil, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methods described herein utilize modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a highly sensitive and specific method for this purpose.

Analytical Methods Overview

The choice of analytical method for famoxadone residue detection in soil depends on the required sensitivity, selectivity, and the availability of instrumentation.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is robust and widely available. It is suitable for routine monitoring where high sensitivity is not the primary concern.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers good selectivity and sensitivity. Famoxadone can be analyzed by GC-MS, often after a suitable extraction and cleanup procedure[1].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for trace-level quantification of famoxadone and its metabolites due to its exceptional sensitivity and specificity[2][3]. It allows for the detection of residues at very low concentrations, making it ideal for regulatory compliance and environmental risk assessment.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

Accurate determination of famoxadone residues begins with proper sample preparation. The goal is to efficiently extract the analyte from the soil matrix while minimizing interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for pesticide residue analysis in soil[4][5][6].

Protocol: Modified QuEChERS Extraction

-

Soil Sample Preparation:

-

Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove stones and debris.

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

For acidic soils, a buffering solution may be necessary. A common approach for famoxadone is extraction with a methanol/buffered, acidic water solution[3].

-

Shake vigorously for 1 minute using a vortex mixer or mechanical shaker[7].

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately shake vigorously for another 1 minute.

-

Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, 50 mg C18). PSA helps in removing polar interferences, while C18 removes non-polar interferences[8].

-

Vortex for 30 seconds.

-

Centrifuge at ≥10000 rpm for 2 minutes.

-

The resulting supernatant is the final extract.

-

-

Final Preparation for Analysis:

-

For LC-MS/MS analysis, an aliquot of the final extract (e.g., 0.60 mL) can be combined with 0.40 mL of 0.01M aqueous formic acid in an autosampler vial[2][3].

-

For GC-MS analysis, the solvent may need to be exchanged to one more compatible with the GC system.

-

The extract is now ready for instrumental analysis.

-

Instrumental Analysis

Protocol: LC-MS/MS Analysis

This method is highly suitable for the quantitative determination of famoxadone and its metabolites[2].

-

Instrumentation: Agilent 1200 HPLC system (or equivalent) coupled to an AB Sciex API 4000 Triple Quadrupole MS/MS system (or equivalent)[2][3].

-

Chromatographic Column: Zorbax® XDB C18 column (4.6 mm x 50 mm, 1.8 µm) or equivalent[2].

-

Column Temperature: 40°C[2].

-

Mobile Phase: A gradient elution using:

-

A: 0.01M aqueous formic acid

-

B: 0.01M formic acid in methanol[2].

-

-

Gradient Program:

-

0.0-1.0 min: 35% A, 65% B

-

10.0 min: 12.5% A, 87.5% B

-

10.4-14.0 min: Re-equilibration to initial conditions[2].

-

-

Ionization Mode: Electrospray Ionization (ESI), with famoxadone typically detected in negative ion mode[3]. Some metabolites may be detected in positive ion mode[3].

-

MS/MS Transitions: Specific precursor-to-product ion transitions should be monitored for quantification and confirmation.

Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[10].

-

Mobile Phase: Acetonitrile and water mixture[10].

-

Detection Wavelength: Determined by the UV absorption maximum of famoxadone.

-

Injection Volume: 20 µL.

Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer[11].

-

Chromatographic Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate[11].

-

Oven Temperature Program: A programmed temperature ramp to separate famoxadone from other matrix components. For example, start at 100°C, hold for 1 min, then ramp to 320°C at 5°C/min[11].

-

Injector Temperature: Typically 250-280°C.

-

Ionization Mode: Electron Impact (EI).

-

MS Detection: Scan or Selected Ion Monitoring (SIM) mode.

Data Presentation: Method Performance

The performance of these analytical methods is summarized in the tables below, providing key validation parameters for easy comparison.

Table 1: Performance Data for LC-MS/MS Method

| Parameter | Soil | Reference |

| Limit of Quantification (LOQ) | 10 µg/kg (10 ppb) | [2][3] |

| Limit of Detection (LOD) | 3 µg/kg (3 ppb) | [3] |

| Average Recovery | 70-120% | [3] |

| Relative Standard Deviation (RSD) | ≤20% | [3] |

Table 2: Performance Data for HPLC-UV Method

| Parameter | Soil | Reference |

| Limit of Quantification (LOQ) | 0.05 - 1.00 mg/kg | [12] |

| Limit of Detection (LOD) | 0.002 mg/kg | [1] |

| Average Recovery | 84.91 - 99.41% | [1] |

| Relative Standard Deviation (RSD) | 0.06 - 4.50% | [1] |

Table 3: Performance Data for GC-MS Method

| Parameter | Soil | Reference |

| Limit of Quantification (LOQ) | 0.01 mg/kg | [1] |

| Average Recovery | 88.2 - 106% | [1] |

| Relative Standard Deviation (RSD) | 1.52 - 7.65% | [1] |

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of famoxadone residues in soil.

Caption: Workflow for Famoxadone Residue Analysis in Soil.

Conclusion

The analytical methods detailed in this document, particularly LC-MS/MS, provide sensitive and reliable means for the determination of famoxadone residues in soil. The choice of method will be dictated by the specific requirements of the analysis, including sensitivity needs and laboratory capabilities. Proper execution of the sample preparation protocol, such as the modified QuEChERS method, is critical for achieving accurate and reproducible results. The validation data presented demonstrates that these methods are fit for the purpose of monitoring famoxadone residues in soil for environmental and food safety applications.

References

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Stereoselective determination of famoxadone enantiomers with HPLC-MS/MS and evaluation of their dissipation process in spinach. | Semantic Scholar [semanticscholar.org]

- 9. Determination of fludioxonil and famoxadone in processed fruits and vegetables by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. josa.ro [josa.ro]

- 11. Frontiers | Soil Solution Analysis With Untargeted GC–MS—A Case Study With Different Lysimeter Types [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Famoxadone: Application Notes and Protocols for Controlling Potato Late Blight (Phytophthora infestans)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is an oxazolidinedione fungicide highly effective against a broad spectrum of plant pathogenic fungi, including the oomycete Phytophthora infestans, the causal agent of potato late blight.[1] As a Quinone outside Inhibitor (QoI), its mode of action is the inhibition of the mitochondrial electron transport chain at Complex III, thereby disrupting cellular respiration and energy production in the pathogen.[1][2] This document provides detailed application notes and experimental protocols for the use of Famoxadone in controlling potato late blight, intended for research, scientific, and drug development purposes. Famoxadone offers both preventative and curative properties, although it is most effective when applied before the onset of disease or in the very early stages of infection.[3]

Mechanism of Action

Famoxadone targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of Phytophthora infestans.[1] By binding to the Qo site of cytochrome b, it blocks the transfer of electrons from ubiquinol to cytochrome c.[1] This inhibition halts the production of ATP, the primary energy currency of the cell, leading to a rapid cessation of metabolic activity and ultimately cell death. This targeted action is particularly effective against the energy-demanding stages of the P. infestans life cycle, such as zoospore motility and germination.[4][5]

Caption: Famoxadone's inhibition of Complex III in the mitochondrial electron transport chain.

In Vitro Efficacy of Famoxadone against Phytophthora infestans

Famoxadone demonstrates significant activity against various life stages of P. infestans in vitro. It is particularly potent in inhibiting zoospore release and motility, with lysis of zoospores occurring at very low concentrations.[4][5] Higher concentrations are generally required to inhibit mycelial growth and sporangial germination.[4][5]

| Life Stage of P. infestans | Famoxadone Concentration for Inhibition | Reference |

| Zoospore Lysis | ~ 0.01 mg/L | [4][5] |

| Mycelial Growth | Higher concentrations required | [4][5] |

| Sporangial Germination | Higher concentrations required | [4][5] |

Experimental Protocols

In Vitro Efficacy Testing of Famoxadone

This protocol outlines a method for determining the half-maximal effective concentration (EC50) of Famoxadone against the mycelial growth of Phytophthora infestans.

Materials:

-

Pure culture of Phytophthora infestans

-

Rye A agar medium

-

Famoxadone stock solution (analytical grade, dissolved in a suitable solvent like DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator set at 18-20°C

-

Micropipettes and sterile tips

-

Sterile distilled water

-

Solvent control (e.g., DMSO)

Procedure:

-

Media Preparation: Prepare Rye A agar medium according to the standard formulation. Autoclave and cool to 45-50°C.

-

Fungicide Amendment: Add appropriate volumes of the Famoxadone stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a solvent control plate with the same concentration of solvent used for the highest Famoxadone concentration and a non-amended control plate.

-

Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

Inoculation: From the growing edge of an actively growing P. infestans culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug, mycelial side down, in the center of each agar plate.

-

Incubation: Incubate the plates in the dark at 18-20°C.

-

Data Collection: Measure the radial growth of the mycelial colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage inhibition of mycelial growth for each Famoxadone concentration compared to the control. Use this data to determine the EC50 value through probit analysis or other suitable statistical methods.

Caption: Workflow for in vitro efficacy testing of Famoxadone.

Field Application Protocols for Potato Late Blight Control

For effective control of potato late blight in the field, Famoxadone is often formulated in combination with other fungicides, such as Cymoxanil, to provide both preventative and curative activity and to manage resistance.[6]

Product Example: Tanos® (Famoxadone + Cymoxanil)

-

Application Rate: For late blight control, a typical application rate is 6-8 oz/acre.[7][8]

-

Application Timing: Begin applications preventatively before disease symptoms appear, especially when weather conditions are favorable for late blight development. Continue applications at 7- to 10-day intervals.[8]

-

Resistance Management: To mitigate the risk of fungicide resistance, it is crucial to tank-mix Famoxadone-containing products with a protectant fungicide from a different FRAC group. Additionally, alternate applications with fungicides that have a different mode of action.[8]

-

Number of Applications: Limit the number of applications of Famoxadone-containing products per season as per the product label recommendations.[8]

Field Trial Data

Field studies have demonstrated the efficacy of Famoxadone in combination with other fungicides for controlling potato late blight.

| Treatment | Active Ingredients | Application Rate | Disease Severity (%) | Yield (t/ha) | Reference |

| Famoxadone + Cymoxanil | Famoxadone 16.6% + Cymoxanil 22% SC | Not specified | 27.68 | Not specified | [6] |

| Untreated Control | - | - | 94.04 | 7.80 | [6] |

Signaling Pathway and Experimental Workflow Visualization

The provided DOT scripts can be used to generate visual representations of the mechanism of action and experimental workflows. These diagrams are designed to be clear and adhere to the specified formatting guidelines.

References

- 1. carovail.com [carovail.com]

- 2. Mitochondrial electron transport chain: Oxidative phosphorylation, oxidant production, and methods of measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vegpath.plantpath.wisc.edu [vegpath.plantpath.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Biological mode of action of Famoxadone on Plasmopara viticola and Phytophthora infestans [agris.fao.org]

- 6. globalcropcare.com [globalcropcare.com]

- 7. ag.ndsu.edu [ag.ndsu.edu]

- 8. corteva.us [corteva.us]

Application Notes and Protocols for In Vitro Fungicide Sensitivity Assays with Famoxadone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Famoxadone is a broad-spectrum fungicide belonging to the oxazolidinedione class of chemicals. Its primary mode of action is the inhibition of the mitochondrial respiratory chain at Complex III, also known as the cytochrome bc1 complex. This disruption of electron transport halts ATP production, ultimately leading to fungal cell death. These protocols provide detailed methods for determining the in vitro sensitivity of fungal isolates to Famoxadone using standardized broth microdilution and agar dilution techniques.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Famoxadone targets the Quinone outside (Qo) site of the cytochrome bc1 complex within the inner mitochondrial membrane. By binding to this site, it blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the electron transport chain. This inhibition leads to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis.

Application Note: Quantification of Famoxadone in Water Samples by HPLC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Famoxadone in water samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol, adapted from the established DuPont-43971 method, employs Solid Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, environmental scientists, and regulatory bodies monitoring water quality. The described procedure achieves a Limit of Quantification (LOQ) of 0.1 µg/L, demonstrating high sensitivity and reliability for the detection of Famoxadone in various water matrices.

Introduction

Famoxadone is a fungicide widely used in agriculture to protect crops from various fungal diseases. Its potential to contaminate surface and groundwater sources necessitates the availability of sensitive and specific analytical methods for its detection and quantification. This application note provides a detailed protocol for the determination of Famoxadone in water, utilizing the selectivity and sensitivity of HPLC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantification of Famoxadone in water samples is depicted in the diagram below.

Caption: Experimental workflow for Famoxadone analysis in water samples.

Detailed Protocols

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect 200 mL of the water sample. If not analyzed immediately, store samples refrigerated at 4 ± 2°C for up to one month.[1]

-

Sample Pre-treatment: To the 200 mL water sample, add 10 mL of acetonitrile and 20 µL of concentrated formic acid to achieve a final concentration of approximately 5% acetonitrile and 0.01% formic acid.[1][2] Mix the sample thoroughly.

-

SPE Cartridge Conditioning: Use a C18 solid-phase extraction cartridge (e.g., 3 cc/500 mg).[1] Pre-condition the cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water. Do not allow the cartridge to dry out.[1]

-

Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of 2-3 mL/min using a vacuum manifold.[1]

-

Analyte Elution: After the entire sample has passed through, elute the retained analytes by passing 2.5 mL of 0.01% formic acid in acetonitrile, followed by 2.5 mL of 0.01% formic acid in methanol, through the cartridge at a slow drip rate.[1]

-

Final Extract Preparation: Combine the eluates. For analysis, mix 0.60 mL of the final extract with 0.40 mL of 0.01M aqueous formic acid in an autosampler vial.[1]

HPLC-MS/MS Analysis

Instrumentation: An HPLC system (e.g., Agilent 1200 or Shimadzu LC-30AD) coupled to a triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) with an electrospray ionization (ESI) source is recommended.[1]

Chromatographic Conditions:

| Parameter | Condition |

| HPLC Column | Agilent Zorbax® XDB C18, 4.6 mm x 50 mm, 1.8 µm[1] |

| Column Temperature | 40°C[1] |

| Mobile Phase A | 0.01M Formic Acid in Water[1] |

| Mobile Phase B | 0.01M Formic Acid in Methanol[1] |

| Flow Rate | Typically 0.4 - 0.6 mL/min (to be optimized) |

| Injection Volume | Typically 5 - 20 µL (to be optimized) |

| Gradient Elution | A gradient starting with a higher proportion of Mobile Phase A and ramping up to a higher proportion of Mobile Phase B is employed.[1] |

| Retention Time | Approximately 7.2 minutes for Famoxadone.[1] |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Monitored Ions | At least two parent-to-daughter ion transitions should be monitored.[2] |

| Primary Transition | Used for quantification. |

| Secondary Transition | Used for confirmation. |

Note: Specific ion transitions, collision energies, and other MS parameters should be optimized for the specific instrument being used.

Method Performance

The performance of this method has been validated, demonstrating its suitability for the low-level detection of Famoxadone in water.[2]

Quantitative Data Summary:

| Parameter | Value | Unit |

| Limit of Detection (LOD) | 0.03[2] | µg/L |

| Limit of Quantification (LOQ) | 0.10[1][2] | µg/L |

| Fortification Levels for Validation | 0.10 (LOQ) and 1.0 (10xLOQ)[2] | µg/L |

| Recovery Range | 70 - 120[2] | % |

| Precision (RSD) | ≤ 20[2] | % |

Data Analysis and Quality Control

-

Quantification: A multi-point calibration curve is generated by injecting standards of known concentrations. The concentration of Famoxadone in the samples is determined by comparing the peak area of the primary transition to the calibration curve.[2]

-

Confirmation: The presence of Famoxadone is confirmed by ensuring that the ratio of the primary (quantitative) to the secondary (confirmatory) ion transition in the sample is within an acceptable tolerance of the average ratio observed in the calibration standards.

-

Quality Control: Blank and fortified samples should be included in each analytical batch to monitor for contamination and to assess the accuracy and precision of the method.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of Famoxadone in water samples. The use of Solid Phase Extraction for sample preparation allows for the achievement of a low limit of quantification (0.10 µg/L), making this method suitable for environmental monitoring and regulatory compliance. The detailed protocol serves as a comprehensive guide for researchers and analysts in the field.

References

Application Notes and Protocols for Famoxadone Dosage Calculation in Greenhouse Trials on Tomatoes

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation and application of Famoxadone in greenhouse research trials on tomatoes (Solanum lycopersicum). The protocols outlined below are designed to ensure accurate and repeatable experimental outcomes for the evaluation of Famoxadone's efficacy against common tomato fungal pathogens.

Introduction to Famoxadone

Famoxadone is a potent fungicide belonging to the quinone outside inhibitor (QoI) class. Its mode of action involves the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungi.[1] This disruption of electron transport halts ATP synthesis, ultimately leading to the cessation of fungal growth and spore germination. Famoxadone exhibits broad-spectrum activity against various plant pathogenic fungi, including those responsible for significant tomato diseases such as late blight (Phytophthora infestans) and early blight (Alternaria solani).[2][3] For enhanced efficacy and resistance management, Famoxadone is frequently formulated in combination with other fungicides, such as Cymoxanil.[2][3][4]

Dosage Calculation for Greenhouse Trials

Accurate dosage calculation is critical for obtaining reliable data in greenhouse trials. Unlike field applications, which are often expressed in product per area (e.g., g/ha), greenhouse trials necessitate a more precise approach, typically focusing on the amount of active ingredient applied per plant or per unit of growing area (e.g., per pot or tray).

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution from which working solutions of varying concentrations can be made. This approach minimizes weighing errors and ensures consistency across treatments.

Example using a commercial formulation:

A common commercial formulation contains Famoxadone 16.6% + Cymoxanil 22.1% as a Suspension Concentrate (SC). A field trial has shown efficacy when this formulation is applied at a rate of 1.0 ml per liter of water.[4] This can be used as a starting point for determining concentrations for greenhouse trials.

Table 1: Preparation of a 100X Famoxadone + Cymoxanil Stock Solution

| Step | Instruction |

| 1 | Accurately measure 10 ml of the Famoxadone (16.6%) + Cymoxanil (22.1%) SC formulation. |

| 2 | Add the formulation to a 100 ml volumetric flask. |

| 3 | Add deionized water to the flask, initially filling it about halfway. |

| 4 | Agitate the flask thoroughly to ensure the formulation is fully suspended. |

| 5 | Bring the final volume to 100 ml with deionized water. |

| 6 | This creates a 100X stock solution. |

Working Solution Preparation and Application Rates

From the stock solution, various working concentrations can be prepared for dose-response studies. It is crucial to determine the spray volume required to achieve thorough coverage of the tomato plant foliage without causing excessive runoff. This volume should be standardized across all treatments.

Table 2: Preparation of Working Solutions and Application Rates

| Treatment | Concentration (ml of formulation/L) | Preparation from 100X Stock Solution (per 100 ml of working solution) | Target Application Volume per Plant (ml) |

| Control | 0 (Water) | 0 ml stock + 100 ml water | 10 |

| Low Dose | 0.5 | 0.5 ml stock + 99.5 ml water | 10 |

| Medium Dose | 1.0[4] | 1.0 ml stock + 99.0 ml water | 10 |

| High Dose | 2.0 | 2.0 ml stock + 98.0 ml water | 10 |

Note: The target application volume per plant is an example and should be determined empirically based on plant size and sprayer calibration to ensure consistent and thorough coverage.

Experimental Protocol for Greenhouse Efficacy Trial

This protocol outlines a standard procedure for evaluating the efficacy of Famoxadone in a greenhouse setting.

Plant Material and Growth Conditions

-

Tomato Cultivar: Select a cultivar known to be susceptible to the target pathogen to ensure adequate disease development in the control group.

-

Growth Stage: Plants should be at a uniform growth stage (e.g., 4-6 true leaves) at the time of fungicide application and inoculation.

-

Growing Conditions: Maintain standard greenhouse conditions for tomato cultivation (e.g., 22-25°C day / 18-20°C night, 14-hour photoperiod, and adequate irrigation and fertilization).

Experimental Design

-

Design: Employ a completely randomized design (CRD) or a randomized complete block design (RCBD) to minimize the effects of environmental variability within the greenhouse.

-

Replicates: Use a minimum of 5-10 replicate plants per treatment group to ensure statistical power.

-

Treatments: Include an untreated control, a vehicle control (if a solvent is used in the formulation), and a range of Famoxadone concentrations.

Inoculation and Fungicide Application

-

Inoculum Preparation: Prepare a spore suspension of the target pathogen (e.g., Phytophthora infestans) at a known concentration (e.g., 1 x 10^5 spores/ml).

-

Fungicide Application: Apply the prepared Famoxadone working solutions to the tomato plants until foliage is thoroughly covered but before runoff occurs. A handheld sprayer can be used for this purpose. Allow the fungicide to dry completely on the leaf surfaces (typically 1-2 hours).

-

Inoculation: After the fungicide has dried, inoculate the plants with the prepared spore suspension. Ensure uniform application of the inoculum across all plants.

-

Incubation: Place the inoculated plants in a high-humidity environment (e.g., a mist chamber or by covering with plastic bags) for 24-48 hours to facilitate infection. Subsequently, return the plants to the standard greenhouse conditions.

Disease Assessment and Data Collection

-

Assessment Timing: Begin disease assessments 5-7 days post-inoculation and continue every 2-3 days for a period of 14-21 days.

-

Disease Severity: Rate disease severity on each plant using a standardized scoring scale. A common method is a 0-9 scale, where 0 represents no disease symptoms and 9 represents complete plant necrosis.

-

Data to Collect: Record the disease severity score for each plant at each assessment time point. Other relevant data may include plant height, phytotoxicity symptoms (e.g., leaf yellowing, stunting), and final biomass.

Data Analysis

-

Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC for each plant to integrate disease severity over time.

-

Statistical Analysis: Analyze the AUDPC data using an appropriate statistical method, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment groups.

Visualizations

Signaling Pathway of Famoxadone

Caption: Famoxadone's mode of action in the fungal mitochondrial respiratory chain.

Experimental Workflow for Greenhouse Trial

Caption: Experimental workflow for a greenhouse fungicide efficacy trial.

References

Application of Famoxadone for the Control of Grape Downy Mildew: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grape downy mildew, caused by the oomycete Plasmopara viticola, is a devastating disease affecting grape production worldwide. Famoxadone, a quinone outside inhibitor (QoI) fungicide, is a critical tool in the management of this disease. It functions by inhibiting mitochondrial respiration in the pathogen, specifically by blocking the electron transfer at the cytochrome bc1 complex (Complex III). This document provides detailed application notes and experimental protocols for the use of Famoxadone in controlling grape downy mildew, intended for research and development purposes.

Mechanism of Action

Famoxadone targets the Qo site of the cytochrome bc1 complex in the mitochondrial electron transport chain of Plasmopara viticola. This binding action obstructs the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and leading to the death of the pathogen. Famoxadone is highly effective against the germination of sporangia and the motility of zoospores, making it an excellent preventative fungicide.[1][2][3]

However, the widespread use of QoI fungicides has led to the emergence of resistant strains of P. viticola. The primary mechanism of resistance is a point mutation in the cytochrome b gene, resulting in a glycine to alanine substitution at position 143 (G143A). This mutation reduces the binding affinity of QoI fungicides to the target site, rendering them less effective.[2]

Signaling Pathway Diagram

Caption: Famoxadone inhibits Complex III of the mitochondrial electron transport chain.

Quantitative Data

In Vitro Efficacy of Famoxadone

| Parameter | Famoxadone Concentration | Effect on Plasmopara viticola | Reference |

| EC50 (Sensitive Strain) | < 0.3 µg/mL | 50% inhibition of conidial germination | [1] |

| EC50 (G143A Resistant Strain) | > 100 µg/mL | 50% inhibition of conidial germination | [1] |

| Sporangial Germination Inhibition | 250 ppm | 90.00% inhibition | [4] |

| Sporangial Germination Inhibition | 1000 ppm | 100% inhibition | [4] |

| Zoospore Germination Inhibition | 250 ppm | 95.00% inhibition | [4] |

Field Application Efficacy of Famoxadone-Containing Products

| Product (Active Ingredients) | Application Rate | Application Timing | Disease Severity Reduction (%) | Reference |

| Tanos (famoxadone + cymoxanil) | Follow label recommendations | Preventative, 10-14 day intervals | Good to excellent | [5] |

| Equation Pro (famoxadone + cymoxanil) | 0.4 kg/ha | Pre- and post-bloom | Not specified | Commercial Label |

| Famoxadone + Mancozeb | Not specified | Not specified | Recommended for P. viticola | [3] |

Experimental Protocols

In Vitro Efficacy Assessment: Sporangia Germination Assay

This protocol is designed to evaluate the direct inhibitory effect of Famoxadone on the germination of Plasmopara viticola sporangia.

1. Inoculum Preparation: a. Collect fresh grapevine leaves showing active downy mildew sporulation ("oil spots"). b. Gently brush the abaxial (lower) surface of the leaves with a soft brush into sterile distilled water to dislodge the sporangia. c. Filter the suspension through a double layer of sterile cheesecloth to remove large debris. d. Adjust the concentration of the sporangial suspension to 1 x 10^5 sporangia/mL using a hemocytometer.

2. Fungicide Solutions: a. Prepare a stock solution of technical grade Famoxadone in a suitable solvent (e.g., acetone or DMSO). b. Prepare a series of dilutions of the Famoxadone stock solution in sterile distilled water to achieve the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent control.